molecular formula C8H9N5O2S B14370833 N-allyl-9H-purine-6-sulfonamide CAS No. 90223-74-8

N-allyl-9H-purine-6-sulfonamide

Cat. No.: B14370833
CAS No.: 90223-74-8
M. Wt: 239.26 g/mol
InChI Key: KKMFKEJIAQCIPO-UHFFFAOYSA-N
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Description

N-allyl-9H-purine-6-sulfonamide is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-9H-purine-6-sulfonamide typically involves the reaction of 9H-purine-6-thiol with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the pH is adjusted to around 5 using acetic acid. The product is then isolated by filtration and dried under vacuum .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-allyl-9H-purine-6-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The allyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

N-allyl-9H-purine-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-9H-purine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide bond at the 9-position of the purine core is a primary site for degradation, leading to the formation of sulfonylation degradation species. These degradation products mediate the compound’s biological activity, such as inhibiting HCV replication . The exact molecular pathways and targets are still under investigation, but the compound’s instability in certain conditions is closely related to its activity.

Comparison with Similar Compounds

Uniqueness: N-allyl-9H-purine-6-sulfonamide is unique due to its specific combination of an allyl group and a sulfonamide group attached to the purine core

Properties

CAS No.

90223-74-8

Molecular Formula

C8H9N5O2S

Molecular Weight

239.26 g/mol

IUPAC Name

N-prop-2-enyl-7H-purine-6-sulfonamide

InChI

InChI=1S/C8H9N5O2S/c1-2-3-13-16(14,15)8-6-7(10-4-9-6)11-5-12-8/h2,4-5,13H,1,3H2,(H,9,10,11,12)

InChI Key

KKMFKEJIAQCIPO-UHFFFAOYSA-N

Canonical SMILES

C=CCNS(=O)(=O)C1=NC=NC2=C1NC=N2

Origin of Product

United States

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